
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole is a complex organic compound characterized by its unique structural features
Preparation Methods
Chemical Reactions Analysis
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are often the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole can be compared with other similar compounds, such as:
3-(2-Chloro-4-nitrophenyl)-1H-pyrrole: Lacks the methanesulfonyl group.
4-(Methanesulfonyl)-1H-pyrrole: Lacks the chloro and nitro groups.
3-(2-Chloro-4-nitrophenyl)-4-(methylsulfonyl)-1H-pyrrole: Has a methylsulfonyl group instead of a methanesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87388-62-3 |
|---|---|
Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
3-(2-chloro-4-nitrophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H9ClN2O4S/c1-19(17,18)11-6-13-5-9(11)8-3-2-7(14(15)16)4-10(8)12/h2-6,13H,1H3 |
InChI Key |
HTTXGSNRWQAWIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




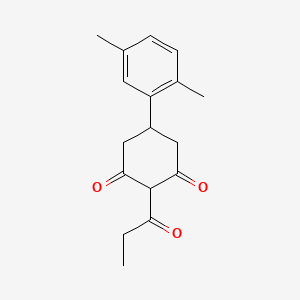

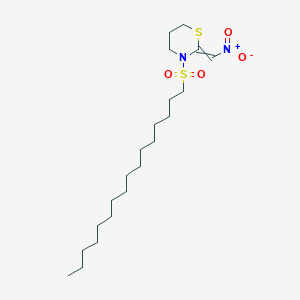


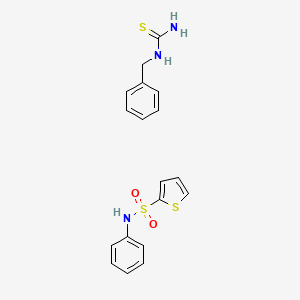
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
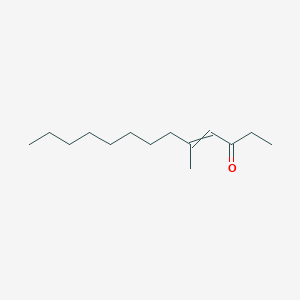
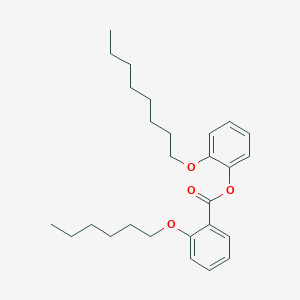
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
